

Erdafitinib off-target effects on other kinase pathways

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Compound of Interest		
Compound Name:	Erdafitinib	
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Erdafitinib Off-Target Effects: A Technical Resource

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the off-target effects of **erdafitinib**, a potent pan-fibroblast growth factor receptor (FGFR) inhibitor. Understanding the selectivity profile of **erdafitinib** is crucial for interpreting experimental results, anticipating potential side effects in clinical settings, and designing future studies. This resource offers troubleshooting guidance and frequently asked questions in a direct question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the primary targets of erdafitinib?

Erdafitinib is a potent inhibitor of the FGFR family of receptor tyrosine kinases. Its primary targets are FGFR1, FGFR2, FGFR3, and FGFR4.[1][2][3] It binds to the ATP-binding pocket of these receptors, preventing their phosphorylation and subsequent activation of downstream signaling pathways.[4]

Q2: Does erdafitinib inhibit other kinases besides the FGFR family?

Yes, while **erdafitinib** is highly selective for FGFRs, it does exhibit inhibitory activity against other kinases, particularly at higher concentrations. The most notable off-target kinase is the



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Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[1][2] In addition to VEGFR2, a comprehensive kinase screen has identified other potential off-target kinases.

Q3: What are the most significant off-target kinases inhibited by erdafitinib?

Based on a KINOMEscan profiling study against 451 kinases, the following table summarizes the top 20 kinases with the highest binding affinity for **erdafitinib**, along with its primary targets for comparison.



Target	Method	IC50 (nm)	Kd (nm)
FGFR1	TR-FRET Assay	1.2	0.24
FGFR2	TR-FRET Assay	2.5	2.2
FGFR3	TR-FRET Assay	3.0	1.1
FGFR4	TR-FRET Assay	5.7	1.4
VEGFR2 (KDR)	TR-FRET Assay	36.8	6.6
RET	KINOMEscan	18	_
DDR1	KINOMEscan	26	_
FLT3	KINOMEscan	30	_
STK10	KINOMEscan	36	_
MAP4K5	KINOMEscan	41	
LCK	KINOMEscan	44	_
FLT4	KINOMEscan	49	_
KIT	KINOMEscan	50	_
TNK2	KINOMEscan	52	
FYN	KINOMEscan	54	_
DDR2	KINOMEscan	56	_
SRC	KINOMEscan	58	_
CSF1R	KINOMEscan	60	_
ABL1 (non- phosphorylated)	KINOMEscan	62	_
FLT1	KINOMEscan	65	_
EPHA2	KINOMEscan	68	_
TRKA (NTRK1)	KINOMEscan	70	_
YES1	KINOMEscan	72	_



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EITID4 KINOWESCAII 15

Data compiled from Perera et al., 2017.[1]

Q4: What are the potential downstream consequences of these off-target effects?

Inhibition of off-target kinases can lead to a variety of cellular effects, which may contribute to both the therapeutic efficacy and the adverse event profile of **erdafitinib**. For example, inhibition of VEGFR2 could contribute to anti-angiogenic effects.[1][2] Inhibition of other kinases such as RET, KIT, and CSF1R could impact signaling pathways involved in cell proliferation, differentiation, and survival in other tissues, potentially leading to some of the observed side effects in patients.

Troubleshooting Experimental Results

Q1: I am observing unexpected phenotypic changes in my cell line treated with **erdafitinib** that cannot be solely explained by FGFR inhibition. What could be the cause?

This could be due to **erdafitinib**'s off-target effects. Review the list of off-target kinases in the table above. If your cell line expresses any of these kinases at significant levels, the observed phenotype might be a result of their inhibition. It is recommended to:

- Perform a baseline kinase expression analysis of your cell line to identify potential off-target vulnerabilities.
- Use a more selective FGFR inhibitor as a control, if available, to differentiate between ontarget and off-target effects.
- Knockdown potential off-target kinases using siRNA or CRISPR to see if it phenocopies the
 effect of erdafitinib.

Q2: My in vivo xenograft model shows a greater anti-tumor response than what I would expect from just inhibiting FGFR signaling in the tumor cells. Why might this be?

The enhanced anti-tumor activity could be a result of **erdafitinib**'s effects on the tumor microenvironment. For instance, the inhibition of VEGFR2 on endothelial cells can reduce



tumor angiogenesis, thereby restricting tumor growth.[1] Consider performing immunohistochemistry on your xenograft tumors to assess changes in vascularization (e.g., CD31 staining) or immune cell infiltration.

Experimental Protocols

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

This method is used to determine the IC50 values of **erdafitinib** against specific kinases.

Principle: The assay measures the inhibition of kinase activity by quantifying the phosphorylation of a substrate. A europium-labeled antibody detects the phosphorylated substrate, and when in proximity to an Alexa Fluor® 647-labeled tracer that binds to the kinase, it generates a FRET signal. Inhibition of the kinase reduces substrate phosphorylation, leading to a decrease in the FRET signal.

General Protocol:

- Prepare a reaction buffer containing the kinase, a biotinylated substrate, and ATP.
- Add **erdafitinib** at various concentrations to the reaction mixture.
- Incubate to allow the kinase reaction to proceed.
- Stop the reaction and add a detection solution containing a europium-labeled anti-phosphosubstrate antibody and an Alexa Fluor® 647-labeled streptavidin (to bind the biotinylated substrate).
- Incubate to allow for antibody binding.
- Read the plate on a TR-FRET-compatible reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor).
- Calculate the ratio of the two emissions and plot the results against the inhibitor concentration to determine the IC50 value.



KINOMEscan™ Competition Binding Assay

This method is used to determine the dissociation constant (Kd) of **erdafitinib** against a large panel of kinases.

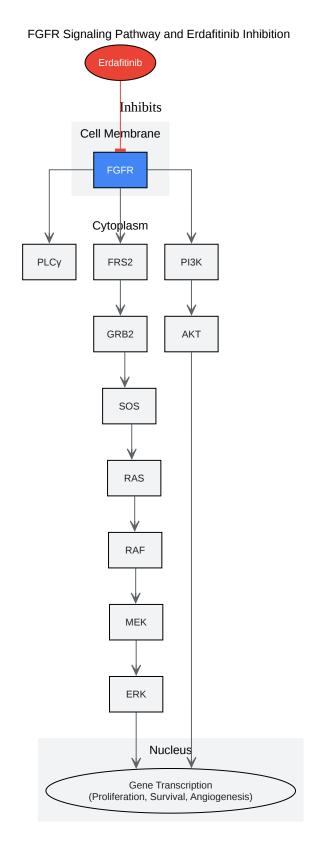
Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the solid support is quantified using qPCR of the DNA tag.

General Protocol:

- Kinases are tagged with a unique DNA identifier.
- An active-site directed ligand is immobilized on a solid support.
- The DNA-tagged kinase is incubated with the immobilized ligand and a range of concentrations of erdafitinib.
- After reaching equilibrium, the unbound kinase is washed away.
- The amount of bound kinase is quantified by qPCR of the DNA tag.
- The results are compared to a DMSO control to determine the percentage of kinase bound at each **erdafitinib** concentration.
- The data is used to calculate the dissociation constant (Kd).

Visualizations



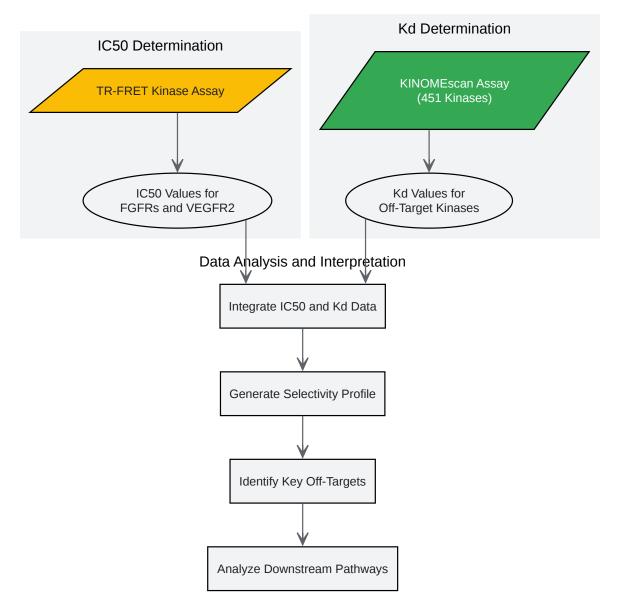


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Caption: Erdafitinib inhibits FGFR signaling pathways.



Workflow for Assessing Erdafitinib's Kinase Selectivity





Potential Off-Target Signaling Pathways of Erdafitinib VEGFR Signaling VEGFR2 RET RET KIT Cell Proliferation and Survival Cell Differentiation and Proliferation

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